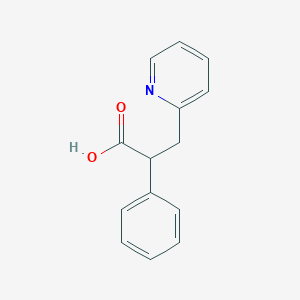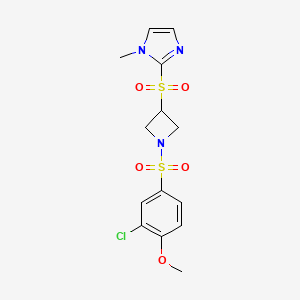
2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole" is not directly discussed in the provided papers. However, the papers do provide valuable information on a related compound, imidazole-1-sulfonyl azide, which is used as a diazotransfer reagent. This reagent is crucial for the synthesis of various azide and diazo compounds, which are key intermediates in the production of many pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of imidazole-1-sulfonyl azide hydrochloride is reported to be efficient, cost-effective, and scalable. It can be prepared from inexpensive materials through a one-pot reaction and is shelf-stable in its crystalline form . An updated synthesis method for the hydrogen sulfate salt of imidazole-1-sulfonyl azide has been developed to avoid the stability and detonation risks associated with the parent compound and its HCl salt. This new procedure allows for the large-scale production of the hydrogen sulfate salt, which is preferred for diazo transfer due to its increased stability .
Molecular Structure Analysis
The solid-state structures of imidazole-1-sulfonyl azide salts, including the chloride and the less sensitive hydrogen sulfate, have been determined through single-crystal X-ray diffraction. This analysis provides insight into the different properties of these materials, which is essential for understanding their reactivity and stability .
Chemical Reactions Analysis
Imidazole-1-sulfonyl azide and its salts are primarily used for diazo-transfer reactions. These reactions are important for converting primary amines into azides and activated methylene substrates into diazo compounds. The reagents have been shown to be as effective as triflyl azide, which is a commonly used diazo donor .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-1-sulfonyl azide salts have been extensively studied due to their impact sensitivity. Several different salts have been prepared and their sensitivities to heat, impact, friction, and electrostatic discharge have been quantitatively determined. Some of these salts, such as the hydrogen sulfate, are found to be less sensitive and therefore safer to handle than the hydrochloride salt .
科学的研究の応用
Synthesis and Biological Activity
Several studies have focused on the synthesis of compounds with potential biological activities, such as antiulcer, antimicrobial, and antitubercular agents. For instance, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents, demonstrating cytoprotective properties in ethanol and HCl models, though they did not display significant antisecretory activity (Starrett et al., 1989). Similarly, N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antitubercular activities, with some compounds showing significant activity against Mycobacterium tuberculosis H37Rv strain (Ranjith et al., 2014).
Catalysis and Green Chemistry
The use of specific catalysts for the synthesis of heterocyclic compounds has been explored, highlighting the importance of green chemistry approaches. For example, disulfonic acid imidazolium chloroaluminate was applied as a new acidic and heterogeneous catalyst for the efficient synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions (Moosavi‐Zare et al., 2013). This approach demonstrates the potential for environmentally friendly synthesis methods in the development of new chemical entities.
Chemical Degradation and Environmental Applications
Research has also been conducted on the degradation of chemicals by microbial action, which has implications for environmental chemistry and bioremediation. A study on the degradation of chlorimuron-ethyl by Aspergillus niger highlighted the fungus's ability to degrade the herbicide to harvest energy, proposing a metabolic pathway for the degradation process (Sharma et al., 2012). This research underscores the potential of microorganisms in mitigating the environmental impact of chemical pollutants.
将来の方向性
The future directions for the research and development of this compound could potentially involve the use of PROTAC technology, which has become a hot topic in the field of drug research and development . This technology allows for the quick and efficient synthesis of a large number of high-activity PROTAC bi-specific small molecules, thus greatly accelerating the process of drug R&D .
特性
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O5S2/c1-17-6-5-16-14(17)24(19,20)11-8-18(9-11)25(21,22)10-3-4-13(23-2)12(15)7-10/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSYCYGFTJMLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

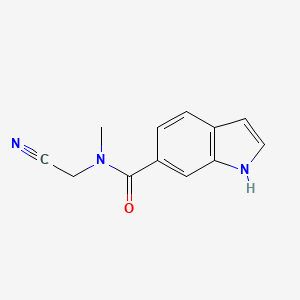
![N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride](/img/structure/B2564059.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2564061.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)
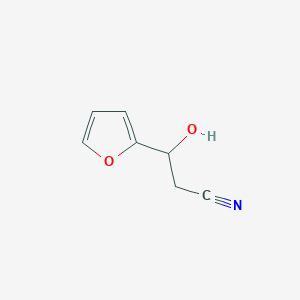
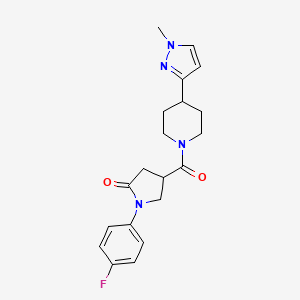
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2564069.png)
![4-pyrrolidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2564072.png)
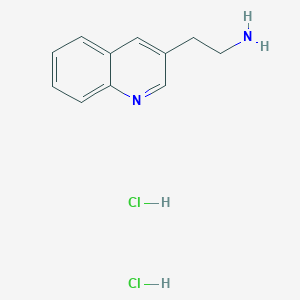
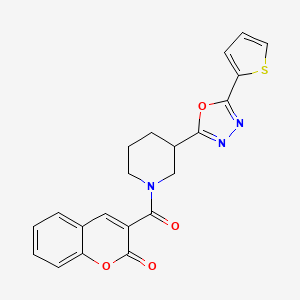
![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2564076.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2564077.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2564078.png)
